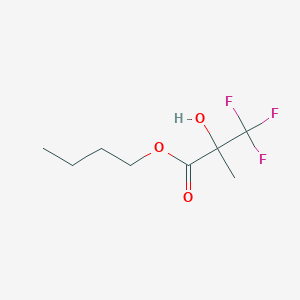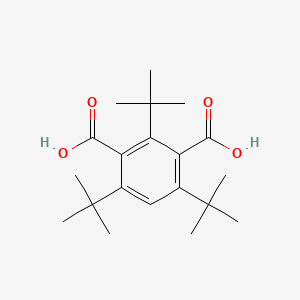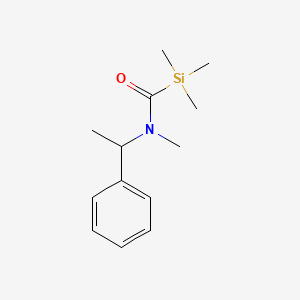
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-: is a silicon-containing organic compound It is characterized by the presence of a silane group bonded to a carboxamide moiety, with additional methyl and phenylethyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- typically involves the reaction of a silane precursor with a carboxamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used as a precursor for the synthesis of other silicon-containing compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological research, particularly in the study of silicon’s role in biological systems. It may also be explored for its potential use in drug delivery systems.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as a building block for the synthesis of bioactive molecules.
Industry: Industrially, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used in the production of advanced materials, such as silicone-based polymers and coatings. Its properties make it suitable for applications in electronics, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s silicon-containing structure allows it to participate in unique chemical interactions, potentially affecting various biochemical pathways. Specific details on the molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
- Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl-
- N,N,N′,N′-Tetramethyl-1,6-hexanediamine
Comparison: Compared to similar compounds, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is unique due to its phenylethyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
632358-69-1 |
|---|---|
Fórmula molecular |
C13H21NOSi |
Peso molecular |
235.40 g/mol |
Nombre IUPAC |
N-methyl-N-(1-phenylethyl)-1-trimethylsilylformamide |
InChI |
InChI=1S/C13H21NOSi/c1-11(12-9-7-6-8-10-12)14(2)13(15)16(3,4)5/h6-11H,1-5H3 |
Clave InChI |
WQASEEDAHXCIRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N(C)C(=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
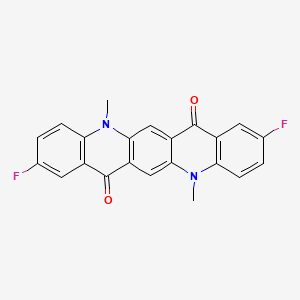
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
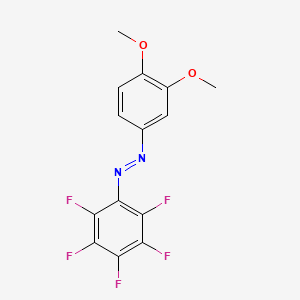
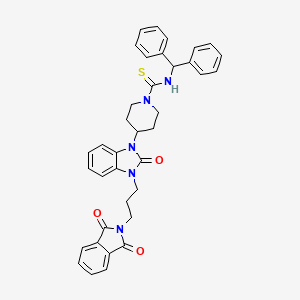
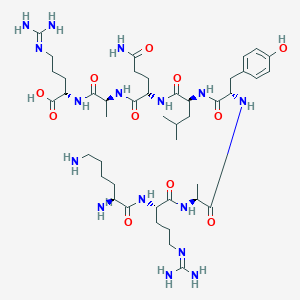
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
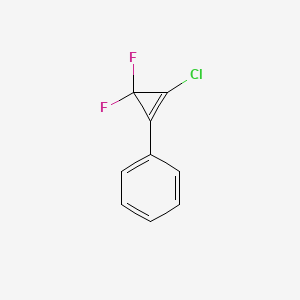
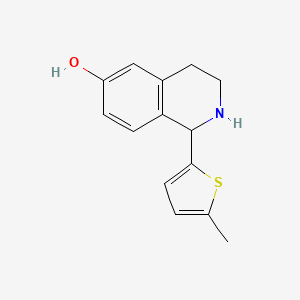
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)
